molecular formula C9H7ClFNO5 B186884 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate CAS No. 153471-75-1

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

Cat. No.: B186884
CAS No.: 153471-75-1
M. Wt: 263.6 g/mol
InChI Key: BGMMWAHLBZGOBB-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate: is a chemical compound with the molecular formula C9H7ClFNO5 and a molecular weight of 263.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which is further attached to an ethyl carbonate group. It is used in various chemical synthesis processes and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Biological Activity

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (C₉H₇ClFNO₅) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a phenyl ring with chlorine and fluorine substitutions, along with a nitro group and an ethyl carbonate moiety. This configuration contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₉H₇ClFNO₅
Molecular Weight233.60 g/mol
CAS Number153471-75-1

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, particularly enzymes. Studies suggest that it may act as an inhibitor of specific enzyme targets, potentially affecting metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, it has been noted that derivatives of related compounds can inhibit α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. Such inhibition can lead to implications in managing conditions like diabetes.

Biological Activity

  • Antimicrobial Properties :
    • Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antibacterial agent .
  • Antitumor Activity :
    • Similar nitrophenyl compounds have demonstrated potential antitumor effects in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of key survival pathways.
  • Toxicity Studies :
    • Understanding the safety profile is crucial for any pharmaceutical application. Toxicological evaluations have indicated that while some derivatives exhibit significant biological activity, they also pose risks for toxicity at higher concentrations .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives against common pathogens. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential for development into therapeutic agents.

Case Study 2: Enzyme Inhibition Assays

In a comparative analysis, this compound was tested against α-glucosidase and α-amylase enzymes. The compound exhibited IC50 values indicating effective inhibition, which could be beneficial in managing postprandial glucose levels in diabetic patients.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate?

The synthesis typically involves a multi-step process starting with intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid. For example, thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) can convert the carboxylic acid to its acyl chloride derivative . Subsequent esterification with ethanol under controlled anhydrous conditions (e.g., Na₂CO₃ as a base in EtOH) is critical to avoid hydrolysis of the reactive intermediates. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to SOCl₂) and reflux temperatures (70–80°C) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm the ethyl carbonate group (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) and aromatic substitution patterns.
  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch of carbonate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • GC-MS/HPLC : For purity analysis (>98% by GC) and detection of byproducts like unreacted nitrobenzoic acid derivatives .

Q. How does the compound’s stability vary under different storage conditions?

The nitro and chloro groups make the compound sensitive to light and moisture. Stability studies suggest storage at 0–6°C in amber vials under inert gas (e.g., N₂) to prevent decomposition. Accelerated degradation tests (40°C/75% relative humidity) show <5% decomposition over 30 days under optimal conditions .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis?

The formation of undesired byproducts (e.g., ethyl chloroformate or nitroso derivatives) is linked to:

  • Incomplete acylation : Residual moisture hydrolyzes the acyl chloride intermediate.
  • Thermal degradation : Prolonged reflux (>5 hours) promotes nitro group reduction.
    Mitigation strategies include using molecular sieves for moisture control and monitoring reaction progress via TLC or in-situ FT-IR .

Q. How can computational modeling predict reactivity or regioselectivity in derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For example, the nitro group at position 5 increases electrophilicity at position 2, favoring nucleophilic substitution. Reaction path sampling (e.g., Nudged Elastic Band method) helps identify transition states for nitration or fluorination steps .

Q. What structure-activity relationships (SAR) are observed in analogs?

  • Nitro group : Essential for electronic polarization in catalytic applications.
  • Fluoro substituent : Enhances lipophilicity and metabolic stability in bioactive analogs.
  • Ethyl carbonate : Improves solubility compared to methyl esters.
    Comparative studies with 4-chloro-3-nitrophenylboronic acid show that steric hindrance from the ethyl group reduces aggregation in cross-coupling reactions .

Q. How can Design of Experiments (DoE) optimize reaction parameters?

A fractional factorial design (e.g., 2⁴⁻¹ design) can evaluate four factors: temperature, catalyst loading, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 1.5 mol% DMF, THF solvent, 4 hours), achieving >90% yield with minimal byproducts .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition studies (e.g., IC₅₀ variations) may arise from:

  • Assay conditions : Differences in pH or co-solvents (e.g., DMSO vs. EtOH).
  • Impurity profiles : Trace metals from synthesis (e.g., Pd in cross-coupling steps).
    Validation via orthogonal assays (e.g., SPR binding vs. enzymatic activity) and ICP-MS for metal quantification are recommended .

Properties

IUPAC Name

(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO5/c1-2-16-9(13)17-8-4-7(12(14)15)6(11)3-5(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMMWAHLBZGOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395632
Record name 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153471-75-1
Record name 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4-FLUORO-5-NITROPHENYL ETHYL CARBONATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of the product from Example 73A (0.88 g, 4.03 mmol) in concentrated sulfuric acid (2 mL) cooled in an ice bath was added fuming nitric acid (0.27 mL, 6.45 mmol) slowly to maintain the temperature at 0° C. The mixture was stirred for an additional 2 hours, then ice water (10 mL) was added to the solution and the resultant solid was collected by filtration washed with water and dried in a vacuum oven to provide the title compound (0.87 g, 82%).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

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